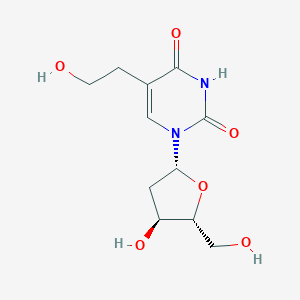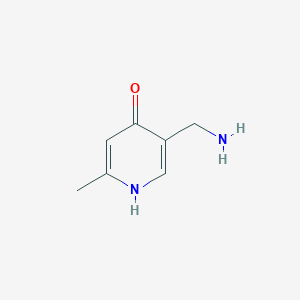
5-(Aminomethyl)-2-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2-methylpyridin-4-ol: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the fourth position, an aminomethyl group at the fifth position, and a methyl group at the second position. Pyridine derivatives are known for their biological activity and their ability to act as ligands for metal ions, making them valuable in various fields such as catalysis, organic electronics, and supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-methylpyridin-4-ol can be achieved through multi-component reactions. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction provides a flexible approach to highly substituted pyridin-4-ol derivatives . The reaction conditions typically involve the use of a palladium catalyst, which facilitates the formation of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the scalability of the reaction can be improved by employing automated systems and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Aminomethyl)-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 4-pyridone or 4-pyridinecarboxaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinol: Lacks the aminomethyl and methyl groups, making it less versatile in terms of chemical reactivity.
2-Methyl-4-pyridinol: Similar structure but lacks the aminomethyl group, resulting in different chemical and biological properties.
5-(Aminomethyl)pyridine: Lacks the hydroxyl and methyl groups, affecting its ability to form hydrogen bonds and coordinate with metal ions.
Uniqueness: 5-(Aminomethyl)-2-methylpyridin-4-ol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methyl), which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
158773-34-3 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
GARHJQCEMXBXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CN1)CN |
Kanonische SMILES |
CC1=CC(=O)C(=CN1)CN |
Synonyme |
4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


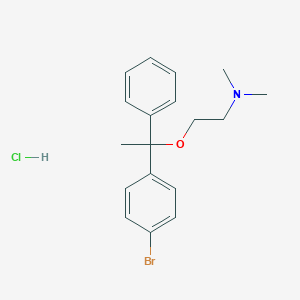

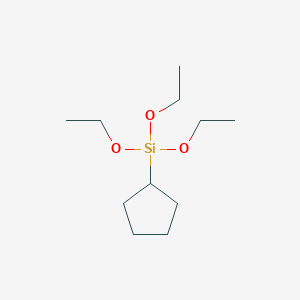
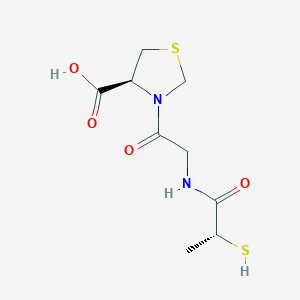
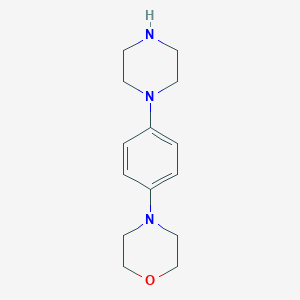
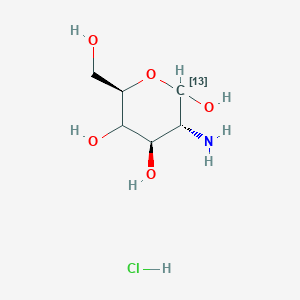

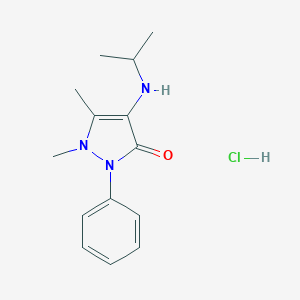
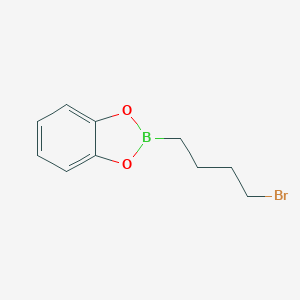
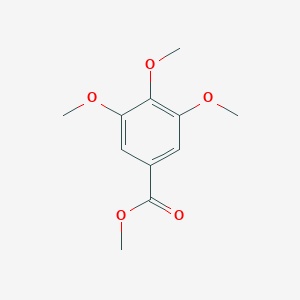
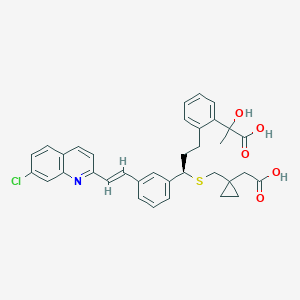
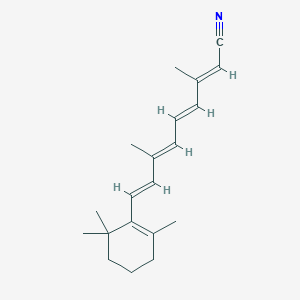
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
